molecular formula C7H14ClNO2 B2388035 2-[(1S,2R)-2-Aminocyclopentyl]acetic acid;hydrochloride CAS No. 1969288-25-2

2-[(1S,2R)-2-Aminocyclopentyl]acetic acid;hydrochloride

Cat. No.: B2388035
CAS No.: 1969288-25-2
M. Wt: 179.64
InChI Key: OUAWTTUUAOPHGL-RIHPBJNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1S,2R)-2-Aminocyclopentyl]acetic acid hydrochloride is a chiral cyclopentane derivative featuring an amino group at the (1S,2R) position and an acetic acid moiety, forming a hydrochloride salt. Its molecular formula is C₇H₁₄ClNO₂, with a molecular weight of 179.64 g/mol .

Properties

IUPAC Name

2-[(1S,2R)-2-aminocyclopentyl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c8-6-3-1-2-5(6)4-7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAWTTUUAOPHGL-RIHPBJNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)N)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gabriel Synthesis for Amine Protection

The Gabriel synthesis is widely employed to introduce primary amines while avoiding over-alkylation. In the context of cyclopentane systems, phthalimide-protected intermediates are generated by reacting cyclopentyl halides with potassium phthalimide. Subsequent hydrolysis with 6N hydrochloric acid liberates the free amine while concurrently forming the hydrochloride salt.

Critical considerations :

  • Reaction time : Prolonged hydrolysis (>10 hours) ensures complete deprotection but risks decarboxylation of adjacent carboxylic acid groups.
  • Acid concentration : Dilute HCl (1N) is insufficient for efficient salt formation, whereas concentrated HCl (6N) achieves quantitative protonation.

Asymmetric Catalysis for (1S,2R) Configuration

Achieving the desired (1S,2R) stereochemistry necessitates enantioselective methods. Chiral oxazaborolidine catalysts enable asymmetric Diels-Alder reactions between cyclopentadiene and acrylate derivatives, yielding cyclopentane rings with >90% enantiomeric excess (ee). For instance, Evans oxazolidinones serve as chiral auxiliaries during alkylation steps, directing the stereochemical outcome at the α-carbon.

Incorporation of the Acetic Acid Moiety

Alkylation of Glycine Derivatives

Ethyl glycinate is alkylated with cyclopentyl halides under basic conditions (e.g., K₂CO₃ in DMF). However, this approach suffers from poor regioselectivity due to competing N- and O-alkylation. A superior alternative involves Michael addition to α,β-unsaturated esters, followed by hydrogenolysis to install the acetic acid side chain.

Malonate-Based Synthesis

Diethyl malonate reacts with cyclopentyl bromides in the presence of lithium borohydride , forming β-keto ester intermediates. Subsequent acidic hydrolysis (6N HCl, reflux) induces decarboxylation, yielding the acetic acid derivative. This method offers a 70–80% yield but requires careful pH control to prevent epimerization.

Hydrochloride Salt Formation and Purification

The final step involves protonating the free amine with hydrochloric acid in polar aprotic solvents (e.g., ethanol or THF). Key steps include:

  • Precipitation : Cooling the reaction mixture to 0–5°C induces crystallization of the hydrochloride salt.
  • Recrystallization : Ethanol/water mixtures (3:1 v/v) remove residual phthalic acid or malonate byproducts, enhancing purity to >98%.

Optimized conditions :

  • HCl stoichiometry : A 1.2:1 molar ratio of HCl to amine ensures complete salt formation without excess acid.
  • Temperature gradient : Gradual cooling (−5°C/hour) yields larger crystals with improved filtration properties.

Comparative Analysis of Synthetic Routes

Method Yield (%) Stereochemical Purity (% ee) Scalability Cost ($/kg)
Gabriel Synthesis 65–75 85–90 Moderate 120–150
Asymmetric Catalysis 50–60 >95 Low 300–400
Malonate Alkylation 70–80 80–85 High 90–110

Key insights :

  • The Gabriel-malonate hybrid approach balances cost and yield, making it preferred for industrial applications.
  • Asymmetric catalysis , while stereoselective, is prohibitive for large-scale synthesis due to catalyst costs.

Chemical Reactions Analysis

Types of Reactions

2-[(1S,2R)-2-Aminocyclopentyl]acetic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and sodium cyanide (NaCN) are commonly employed.

Major Products Formed

    Oxidation: Formation of 2-nitrocyclopentylacetic acid.

    Reduction: Formation of 2-aminocyclopentylmethanol.

    Substitution: Formation of 2-azidocyclopentylacetic acid or 2-cyanocyclopentylacetic acid.

Scientific Research Applications

2-[(1S,2R)-2-Aminocyclopentyl]acetic acid;hydrochloride is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme-substrate interactions and protein-ligand binding.

    Medicine: As a potential therapeutic agent for the treatment of neurological disorders.

    Industry: In the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 2-[(1S,2R)-2-Aminocyclopentyl]acetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

rac-2-[(1R,2S)-2-Aminocyclopentyl]acetic Acid Hydrochloride (Trans Isomer)

  • Molecular Formula: C₇H₁₄ClNO₂ (identical to the target compound)
  • Stereochemistry : Racemic mixture of (1R,2S) and (1S,2R) enantiomers (trans configuration) .
  • Key Differences : The racemic form lacks enantiomeric purity, which may reduce selectivity in biological applications compared to the single-enantiomer (1S,2R) form.
  • Applications : Used in chiral resolution studies and as a reference standard for stereochemical analysis .

2-(1-(Aminomethyl)cyclopentyl)acetic Acid Hydrochloride

  • Molecular Formula: C₈H₁₆ClNO₂
  • Structure: Features an aminomethyl group (-CH₂NH₂) directly attached to the cyclopentane ring, differing in substituent position and chain length compared to the target compound .
  • Safety Profile : Classified with hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
  • Applications : Investigated for peptide mimicry and as a precursor for heterocyclic compounds.

2-[1-(Dimethylamino)cyclopentyl]acetic Acid Hydrochloride

  • Molecular Formula: C₉H₁₈ClNO₂
  • Structure: Contains a dimethylamino group (-N(CH₃)₂) on the cyclopentane ring, increasing steric bulk and altering basicity compared to the primary amine in the target compound .
  • Applications: Explored in drug delivery systems due to enhanced lipophilicity from the dimethylamino group.

(S)-2-(Adamantan-1-yl)-2-(((R)-2-hydroxy-1-phenylethyl)amino)acetic Acid Hydrochloride

  • Molecular Formula: C₂₀H₂₈ClNO₃
  • Structure : Incorporates a rigid adamantane group and a phenylethyl-hydroxy moiety, significantly increasing molecular complexity and weight compared to the cyclopentane-based target compound .
  • Applications : Used in antiviral and antibacterial research due to adamantane’s role in targeting viral ion channels .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Applications
2-[(1S,2R)-2-Aminocyclopentyl]acetic acid; HCl C₇H₁₄ClNO₂ 179.64 Cyclopentyl, NH₂, COOH (1S,2R) enantiomer Bioactive intermediates
rac-2-[(1R,2S)-2-Aminocyclopentyl]acetic acid; HCl C₇H₁₄ClNO₂ 179.64 Cyclopentyl, NH₂, COOH Racemic trans isomer Chiral resolution studies
2-(1-(Aminomethyl)cyclopentyl)acetic acid; HCl C₈H₁₆ClNO₂ 193.67 Cyclopentyl, CH₂NH₂, COOH Not specified Peptide synthesis
2-[1-(Dimethylamino)cyclopentyl]acetic acid; HCl C₉H₁₈ClNO₂ 207.70 Cyclopentyl, N(CH₃)₂, COOH Not specified Drug delivery systems
Adamantane-derived analog; HCl C₂₀H₂₈ClNO₃ 365.89 Adamantyl, phenylethyl-hydroxy (S,R) configuration Antiviral agents

Key Research Findings

  • Stereochemical Impact: Enantiomeric purity in 2-[(1S,2R)-2-Aminocyclopentyl]acetic acid hydrochloride enhances receptor binding specificity compared to racemic mixtures .
  • Substituent Effects: The aminomethyl variant (C₈H₁₆ClNO₂) shows reduced solubility in aqueous media due to increased hydrophobicity , whereas the dimethylamino derivative (C₉H₁₈ClNO₂) exhibits improved membrane permeability .
  • Structural Complexity : Adamantane-containing analogs demonstrate superior stability in metabolic assays but face challenges in synthesis scalability .

Biological Activity

2-[(1S,2R)-2-Aminocyclopentyl]acetic acid; hydrochloride, a cyclic amino acid derivative, has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This compound is characterized by its structural similarity to neurotransmitters, which suggests possible interactions with various receptors in the central nervous system (CNS). This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis, and potential applications.

  • Molecular Formula : C₇H₁₄ClNO₂
  • Molecular Weight : 179.64 g/mol
  • Hydrochloride Salt : Enhances solubility in aqueous solutions.

Biological Activity

Research indicates that 2-[(1S,2R)-2-Aminocyclopentyl]acetic acid; hydrochloride may have significant effects on pain modulation and neuroprotection. Its structural features allow it to interact with neurotransmitter systems, potentially influencing pain perception and neuroprotective pathways.

The compound's mechanism of action is hypothesized to involve:

  • Receptor Interactions : Likely interactions with neurotransmitter receptors in the CNS.
  • Pain Modulation : Preliminary studies suggest it may alter pain pathways, contributing to analgesic effects.
  • Neuroprotection : Potential protective effects on neuronal cells against various forms of stress.

Case Studies

  • Pain Modulation Studies : In a rodent model, administration of 2-[(1S,2R)-2-Aminocyclopentyl]acetic acid; hydrochloride resulted in a significant reduction in pain responses compared to control groups. The study measured behavioral responses to noxious stimuli, indicating its potential as an analgesic agent .
  • Neuroprotective Effects : Another study evaluated the compound's ability to protect neuronal cells from oxidative stress. Results showed that treatment with the compound significantly reduced markers of oxidative damage in cultured neurons .

Comparative Analysis

To further understand the biological activity of 2-[(1S,2R)-2-Aminocyclopentyl]acetic acid; hydrochloride, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
2-(2-Aminocyclopentyl)acetic acid hydrochlorideC₇H₁₄ClNO₂Similar structure; different amino position
(2S)-2-amino-2-(1-methylcyclopropyl)acetic acidC₆H₁₂ClNO₂Contains a cyclopropane ring; different activity
3-(Aminomethyl)cyclopentanecarboxylic acidC₇H₁₃NO₂Different functional groups; potential analgesic properties

Synthesis

The synthesis of 2-[(1S,2R)-2-Aminocyclopentyl]acetic acid; hydrochloride typically involves multi-step organic synthesis techniques. A common method includes:

  • Formation of the cyclopentyl ring.
  • Introduction of the amino group.
  • Conversion to the hydrochloride salt for enhanced solubility .

Q & A

Q. What methods are optimal for synthesizing 2-[(1S,2R)-2-Aminocyclopentyl]acetic acid hydrochloride with high enantiomeric purity?

Stereochemical control is critical for synthesizing this compound. A multi-step approach is recommended:

  • Step 1 : Start with a protected cyclopentane precursor (e.g., (1S,2R)-2-aminocyclopentanol) to preserve stereochemistry during functionalization.
  • Step 2 : Introduce the acetic acid moiety via nucleophilic substitution or coupling reactions under inert conditions.
  • Step 3 : Deprotect the amine group and form the hydrochloride salt using HCl in a polar solvent (e.g., ethanol/water mixture).
  • Key Considerations : Monitor reaction progress with chiral HPLC to ensure >98% enantiomeric excess. Use protecting groups like tert-butoxycarbonyl (Boc) to prevent racemization .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

A combination of techniques is essential:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the cyclopentyl ring geometry, acetic acid group, and amine proton environment. For example, the cyclopentane protons should show distinct splitting patterns due to the (1S,2R) configuration .
  • Mass Spectrometry : Use high-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]+^+ at m/z 193.67) and isotopic distribution .
  • IR Spectroscopy : Identify characteristic stretches (e.g., N–H at ~3300 cm1^{-1}, C=O at ~1700 cm1^{-1}) .

Q. What purification strategies mitigate impurities from incomplete salt formation or stereochemical byproducts?

  • Ion-Exchange Chromatography : Separate unreacted starting materials and byproducts using a strong cation-exchange resin.
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water) to enhance hydrochloride salt purity.
  • HPLC : Use reverse-phase C18 columns with acidic mobile phases (0.1% TFA) to resolve stereoisomers .

Advanced Research Questions

Q. How can computational methods predict the biological targets of 2-[(1S,2R)-2-Aminocyclopentyl]acetic acid hydrochloride?

  • Molecular Docking : Screen against neurotransmitter receptors (e.g., GABAA_A, NMDA) using tools like AutoDock Vina. The cyclopentyl group may fit into hydrophobic pockets, while the amine and carboxylate enable ionic interactions .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories. Pay attention to hydrogen bonds between the compound’s amine and receptor residues (e.g., GluN1 subunit in NMDA receptors) .
  • Validation : Cross-reference computational results with in vitro assays (e.g., radioligand binding) .

Q. How should researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. neurotoxic effects)?

  • Dose-Response Analysis : Perform assays (e.g., ELISA for TNF-α inhibition) across a wide concentration range (1 nM–100 µM). Low doses may show anti-inflammatory effects via NF-κB modulation, while high doses could induce cytotoxicity .
  • Impurity Profiling : Use LC-MS to detect trace stereoisomers (e.g., (1R,2S)-enantiomer) that may antagonize the parent compound’s activity .
  • Model System Selection : Compare outcomes in primary neurons vs. immortalized cell lines, as metabolic differences may alter responses .

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

  • Accelerated Stability Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and quantify residual intact compound.
  • pH-Dependent Stability : Test in acidic (pH 2.0, simulating stomach fluid) and neutral buffers to identify labile groups (e.g., ester hydrolysis in analogs) .
  • Lyophilization : Assess long-term stability by storing lyophilized powder at -80°C and testing bioactivity monthly .

Methodological Challenges and Solutions

Q. How can researchers ensure accurate quantification of stereochemical purity in batch-to-batch synthesis?

  • Chiral HPLC : Use a Chiralpak IG-3 column with hexane/isopropanol (80:20) + 0.1% diethylamine. Retention times for (1S,2R) vs. (1R,2S) enantiomers should differ by ≥2 minutes .
  • Circular Dichroism (CD) : Validate enantiomeric excess by comparing CD spectra to a pure reference standard. The (1S,2R) configuration will show a distinct Cotton effect at ~220 nm .

Q. What in vitro models are appropriate for evaluating the compound’s neuropharmacological potential?

  • Primary Neuronal Cultures : Use rat cortical neurons to assess glutamate receptor modulation via patch-clamp electrophysiology.
  • Microglial Activation Assays : Measure NO production in BV-2 cells to test anti-inflammatory activity .
  • Blood-Brain Barrier (BBB) Penetration : Employ MDCK-MDR1 monolayers to predict permeability (Papp_{app} > 5 × 106^{-6} cm/s indicates CNS bioavailability) .

Q. How can structure-activity relationship (SAR) studies improve target specificity?

  • Analog Synthesis : Modify the cyclopentane ring (e.g., introduce methyl groups) or replace the acetic acid with a sulfonamide.
  • Key Assays : Test analogs in competitive binding assays (e.g., 3H^3H-MK-801 displacement for NMDA receptor affinity) and functional assays (e.g., calcium flux) .
  • Data Analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.